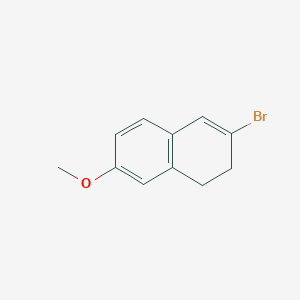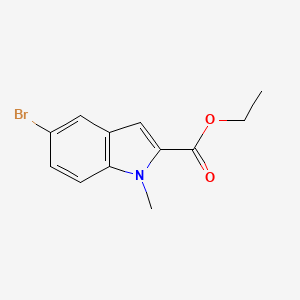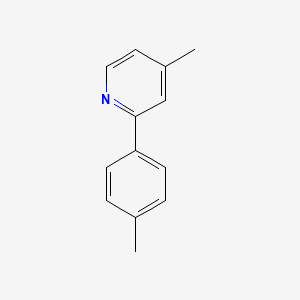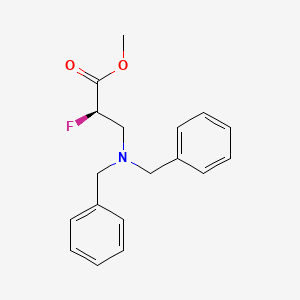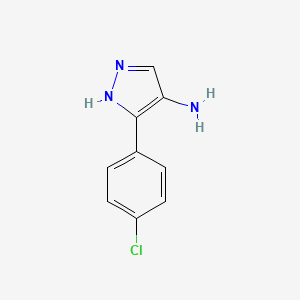
3-(4-chlorophenyl)-1H-pyrazol-4-amine
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1H-pyrazol-4-amine (CPCP) is a heterocyclic amine that has been widely studied in recent years due to its interesting properties and potential applications. It is a structural analog of the neurotransmitter dopamine and has been used as a model compound for studying the effects of dopamine on various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis of New Heterocycles
An efficient synthesis method for novel heterocycles, including pyrazolo[3,4-b]pyridines, has been developed using pyrazole-5-amine derivatives and activated carbonyl groups. This process is useful for preparing N-fused heterocycles in good to excellent yields, demonstrating the compound's utility in synthesizing complex chemical structures (Ghaedi et al., 2015).
Catalyzed Amination for Isoquinolines
The palladium-catalyzed amination of 1-chloroisoquinolines using heterocyclic amines, including pyrazolyl derivatives, showcases a facile and efficient route to 3-(4-chlorophenyl)-substituted isoquinolines. This method emphasizes the compound's role in constructing heterocyclic frameworks with potential pharmacological applications (Prabakaran et al., 2010).
Asymmetric Allylic Amination
Research on asymmetric allylic amination utilizing ferrocenyl pyrazole ligands demonstrates the ability to achieve high enantioselectivity. This work underlines the importance of 3-(4-chlorophenyl)-1H-pyrazol-4-amine derivatives in stereoselective synthesis, contributing to the development of chiral molecules (Togni et al., 1996).
Novel Pyrazole Derivatives
The synthesis of novel pyrazole derivatives with antimicrobial and anticancer properties highlights another significant application. Compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibit promising biological activities, showcasing the compound's potential in medicinal chemistry (Hafez et al., 2016).
Anticancer and Antimicrobial Agents
A study on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against lung cancer cells emphasizes the therapeutic potential of this compound derivatives. This research further supports its application in the discovery and development of new anticancer agents (Zhang et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds, such as pyrazoline derivatives, have been reported to exhibit a wide range of pharmacological activities due to their confirmed biological properties . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .
Biochemical Pathways
Similar compounds, such as selenium-containing compounds, have been shown to modulate oxidative stress and inflammatory pathways . These compounds can reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Pharmacokinetics
Similar compounds, such as selenium-containing compounds, have been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds, such as selenium-containing compounds, have been shown to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system .
Action Environment
For instance, triclocarban, a compound with a similar chlorophenyl structure, is a white powder that is insoluble in water . This property can affect its distribution and action in the environment.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSLUVMNIIJPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919482 | |
| Record name | 3-(4-Chlorophenyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91857-91-9 | |
| Record name | Pyrazole, 4-amino-5-(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B1600570.png)
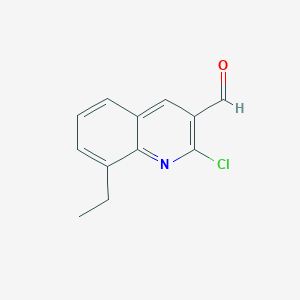
![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)
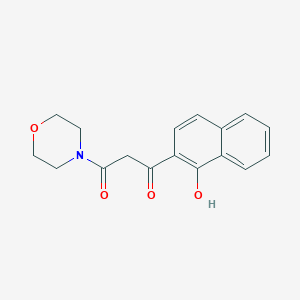

![Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B1600576.png)


